![molecular formula C26H20ClFN2O3 B2493500 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide CAS No. 866340-15-0](/img/structure/B2493500.png)
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline and quinazoline derivatives involves several steps, including the formation of the core structure followed by functionalization. For example, the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showcases a methodology that could be analogous to our compound of interest. These derivatives are synthesized through a multi-step reaction, starting with the formation of the quinazolinone core, followed by acylation and final attachment of the piperazine ring (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds indicates a close interaction between different functional groups, which can influence the compound's biological activity. For instance, the crystal structure analysis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals intermolecular interactions that may be critical for binding to biological targets. These interactions include hydrogen bonding and π-π stacking, which could be relevant for the binding efficacy of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives typically focus on modifications at various positions to enhance biological activity or solubility. For example, the introduction of fluoro or chloro groups can significantly alter the compound's reactivity and interaction with biological molecules. This modification approach is evident in the synthesis of various quinoline and quinazoline derivatives, highlighting the versatility and reactivity of the core structure (Ding et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of quinoline derivatives are crucial for their biological application. These properties can be influenced by the compound's molecular structure and the presence of functional groups. The analysis of similar compounds' physical properties can provide insights into the behavior of this compound in biological environments (Gao et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's molecular structure. The presence of functional groups such as chloro, fluoro, and acetamide can significantly influence these properties. The chemical behavior of related compounds provides a framework for understanding how this compound might interact with biological systems and its potential reactivity (Boechat et al., 2011).
作用機序
将来の方向性
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. If it has been designed as a drug molecule, future research could involve further optimization of the compound’s structure to improve its efficacy and reduce any potential side effects .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-15-3-4-17(11-16(15)2)25(32)22-13-30(23-10-7-19(28)12-21(23)26(22)33)14-24(31)29-20-8-5-18(27)6-9-20/h3-13H,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDSHVSRZMNLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



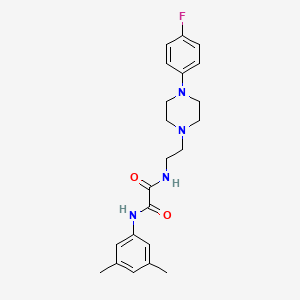
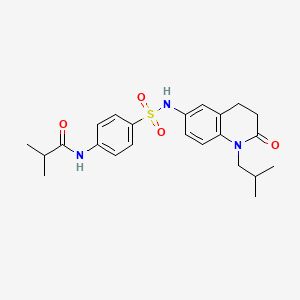
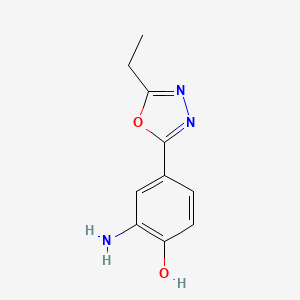
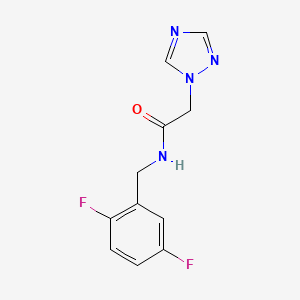

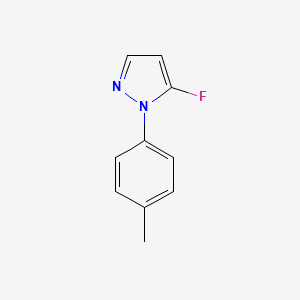
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2493430.png)
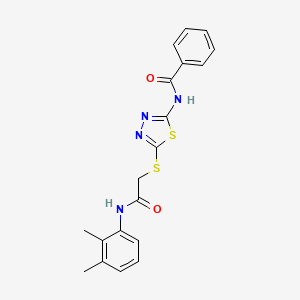
![2-Chloro-N-[(3-methyl-4-phenylphenyl)methyl]acetamide](/img/structure/B2493433.png)
![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2493436.png)
![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)
